4-(2-Fluoro-5-nitrophenyl)morpholine
Overview
Description
4-(2-Fluoro-5-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11FN2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a fluorine and nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-5-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution reaction of 2-fluoro-5-nitroaniline with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-5-nitrophenyl)morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: 4-(2-Amino-5-nitrophenyl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluoro-5-nitrophenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-nitrophenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 4-(5-Fluoro-2-nitrophenyl)morpholine
- 3-Fluoro-4-morpholinoaniline
Uniqueness
4-(2-Fluoro-5-nitrophenyl)morpholine is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.
Biological Activity
4-(2-Fluoro-5-nitrophenyl)morpholine, with the molecular formula C10H11FN2O3, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a morpholine backbone with a fluorine atom and a nitro group attached to a phenyl ring, which enhances its binding affinity to various biological targets. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction between 2-fluoro-5-nitroaniline and morpholine. This reaction is conducted in the presence of a base, such as potassium carbonate, in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures. The unique structural features imparted by the fluorine and nitro groups are believed to enhance the compound's reactivity and biological activity compared to other morpholine derivatives.
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism of action may involve the modulation of key signaling pathways associated with cell growth and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it demonstrates efficacy against certain bacterial strains, indicating its potential application in treating infections.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. Additionally, the nitro group may participate in redox reactions, contributing to its biological effects.
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell growth with an IC50 value of approximately 15 µM, demonstrating its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting that it could serve as a scaffold for developing new antibiotics targeting resistant strains.
Comparative Analysis
Property | This compound | Other Morpholine Derivatives |
---|---|---|
Molecular Formula | C10H11FN2O3 | Varies |
IC50 (Cancer Cell Lines) | ~15 µM | ~20-50 µM |
MIC (Bacterial Strains) | 32 µg/mL | ~64 µg/mL |
Mechanism | Modulates signaling pathways | Varies |
Properties
IUPAC Name |
4-(2-fluoro-5-nitrophenyl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-9-2-1-8(13(14)15)7-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGRLLGFZROGAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725776 | |
Record name | 4-(2-Fluoro-5-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233093-70-3 | |
Record name | 4-(2-Fluoro-5-nitrophenyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233093-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Fluoro-5-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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